N-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-chlorophenyl group.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-2-15-7-9-16(10-8-15)19-13-20-22(24-11-12-27(20)26-19)29-14-21(28)25-18-6-4-3-5-17(18)23/h3-13H,2,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOCRNRUYFDXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic organic compound with potential biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
This compound has been identified as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase, leading to decreased cell proliferation. This mechanism suggests potential applications in cancer therapy, as CDK2 is often overexpressed in various malignancies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations ranging from 10 µM to 50 µM over 48 hours.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells and a decrease in cells progressing through the cell cycle, further supporting its role as a CDK inhibitor.
Anti-inflammatory Properties
In addition to its anticancer effects, preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit nitric oxide production and reduce pro-inflammatory cytokine release in activated microglial cells, indicating potential neuroprotective effects.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C14H11ClN4OS | Potential anticancer activity |
| N-(2,4-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | C15H13F2N4OS | Similar therapeutic effects |
| 3-{(3-fluorophenyl)methyl}-1H-pyrazole | C10H10F N3 | Investigated for anti-inflammatory properties |
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl Substituents : The 2-chlorophenyl group in the target compound may improve binding affinity to hydrophobic pockets compared to alkylated analogs (e.g., 3-ethylphenyl in ), as halogens often enhance intermolecular interactions via halogen bonding .
- Core Heterocycle : Pyrazolo-pyrazine (target) vs. pyrazolo-pyrimidine (e.g., ) alters electron distribution. Pyrimidine’s additional nitrogen may increase solubility but reduce metabolic stability.
- Sulfur-Containing Groups : The methylsulfanyl substituent in could improve membrane permeability due to increased lipophilicity, whereas the sulfanyl linker in the target compound may facilitate redox interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
